![molecular formula C13H23Cl2N3 B2994411 1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride CAS No. 2320143-01-7](/img/structure/B2994411.png)
1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a structurally similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, the research identified distinct conformations that contribute to the antagonist activity by dominating steric binding interactions with the receptor. This study provided insights into the pharmacophore models for cannabinoid receptor ligands, highlighting the importance of the N1 aromatic ring moiety and proposing that the unique spatial orientation of certain groups might confer antagonist or inverse agonist activity depending on their interaction with the receptor (Shim et al., 2002).
Antimicrobial Nano-Materials
Another research avenue explored the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and their antimicrobial activities. The study concluded that these compounds, through the incorporation of a 2,6-dimethylpiperidine group and specific substituents on the benzothiazole ring, showed significant antimicrobial activities against pathogenic bacteria and Candida species. This suggests potential applications in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Pharmacokinetics and Drug Metabolism
Research on novel anaplastic lymphoma kinase inhibitors, including compounds structurally related to 1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride, highlights the impact of hydrolysis-mediated clearance on pharmacokinetics. The study identified mouse-specific enzymatic hydrolysis affecting compound clearance and half-life, offering insights into chemistry efforts aimed at minimizing hydrolysis to improve plasma stability and, consequently, drug efficacy (Teffera et al., 2013).
Antimicrobial Activity of Piperidine Derivatives
The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) demonstrated significant potent antimicrobial activities. This suggests these compounds' potential as bioactive agents in agriculture to combat bacterial and fungal pathogens (Vinaya et al., 2009).
Mechanism of Action
Target of Action
Piperidine derivatives are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often by binding to specific receptors or enzymes, thereby modulating their activity . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways depending on their specific targets . These could include pathways related to cell growth and proliferation, inflammation, pain perception, and more.
Pharmacokinetics
Piperidine derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . The exact pharmacokinetic properties would depend on the specific structure of the compound and could influence its bioavailability and therapeutic efficacy.
Result of Action
Based on the known therapeutic applications of piperidine derivatives, the effects could include inhibition of cell growth and proliferation in the case of anticancer activity, reduction of inflammation and pain perception in the case of anti-inflammatory and analgesic activity, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual patient factors such as age, sex, genetic factors, and health status can also influence the compound’s efficacy and potential side effects .
properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h10-11,14H,1-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQINSBAEOIVQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

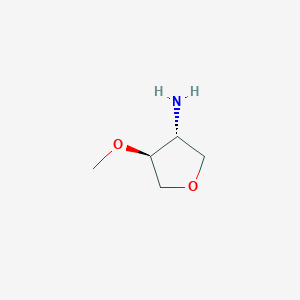
![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)
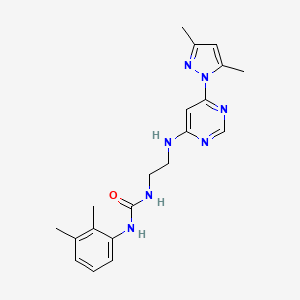


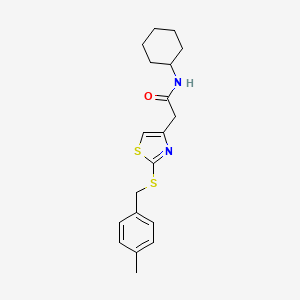
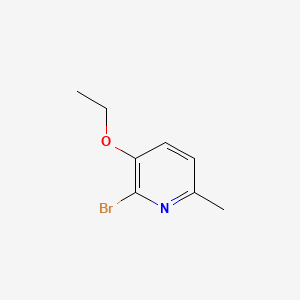
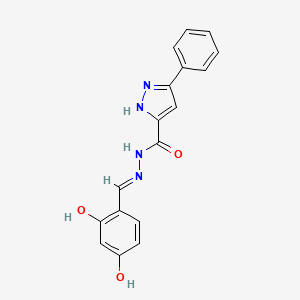
![N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B2994346.png)

![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)

